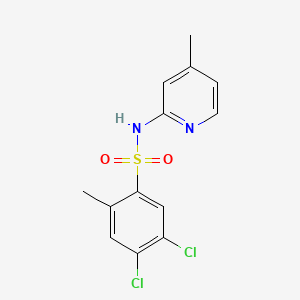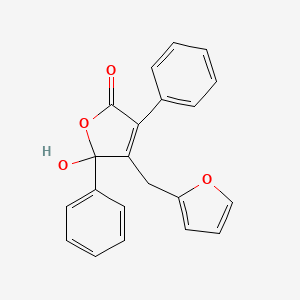![molecular formula C18H24N4O2 B13371412 N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is a compound that features an adamantane moiety, which is known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as chloroform or ethanol and catalysts like triethylamine or polyphosphoric acid ester .
Industrial Production Methods
Industrial production methods for adamantane derivatives, including N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms, and substituted pyrazine derivatives .
Scientific Research Applications
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The pyrazinecarboxamide group can interact with nucleophilic sites, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-adamantanecarboxamide: Another adamantane derivative with similar structural features but different functional groups.
2-(1-Adamantyl)-1H-benzimidazole: A compound with an adamantane moiety and benzimidazole ring, known for its biological activity.
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is unique due to the combination of the adamantane and pyrazinecarboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(adamantane-1-carbonylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c23-16(15-11-19-1-2-20-15)21-3-4-22-17(24)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-2,11-14H,3-10H2,(H,21,23)(H,22,24) |
InChI Key |
BIWVBPPXKAEUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)
![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)

![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)

